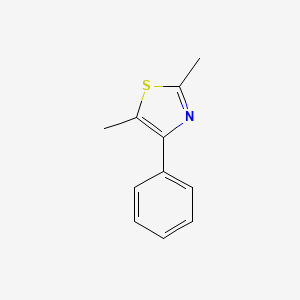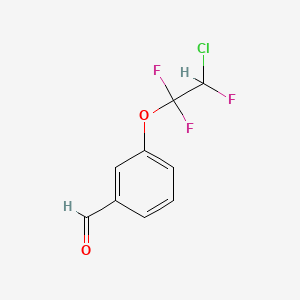
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate is a useful research compound. Its molecular formula is C12H17NO9 and its molecular weight is 319.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 4-Nitrophenyl-beta-D-galactopyranoside hydrate are the enzymes Galactoside O-acetyltransferase and Beta-galactosidase . These enzymes are found in organisms such as Escherichia coli (strain K12) .
Mode of Action
The compound interacts with its targets by serving as a substrate for these enzymes . The enzymes catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .
Biochemical Pathways
The compound affects the biochemical pathways involving the degradation of galactofuranosyl units (β-d-Galf), which are constituents of certain microorganisms . The degradation of Galf-containing glycoconjugates is promoted by extracellular β-d-galactofuranosidases .
Result of Action
The action of 4-Nitrophenyl-beta-D-galactopyranoside hydrate results in the release of galactose and a chromogenic compound . This can be used to determine enzyme activity .
Action Environment
Environmental factors, such as temperature, can influence the action of the compound. For instance, the stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperatures . This allows for more effective biochemical pathways with shorter reaction times, less energy use, and ecological acceptability .
生化学分析
Biochemical Properties
4-Nitrophenyl-beta-D-galactopyranoside hydrate is a substrate for the enzyme β-galactosidase . β-galactosidase is an enzyme that catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This compound is acted upon by the β-galactosidase enzyme in a manner similar to lactose .
Cellular Effects
It is known that the compound can be hydrolyzed by β-galactosidase, an enzyme that is present in many types of cells . The hydrolysis of this compound could potentially influence cellular processes, although specific effects would likely depend on the context of the cell and the presence of other interacting molecules.
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl-beta-D-galactopyranoside hydrate involves its interaction with the enzyme β-galactosidase . This enzyme catalyzes the hydrolysis of the compound, breaking it down into its constituent parts . This process could potentially influence gene expression, enzyme activity, and other molecular processes within the cell.
Temporal Effects in Laboratory Settings
It is known that the compound can be hydrolyzed by β-galactosidase . This suggests that the effects of the compound could change over time as it is broken down by this enzyme.
Metabolic Pathways
4-Nitrophenyl-beta-D-galactopyranoside hydrate is involved in the metabolic pathway of β-galactosidase . This enzyme catalyzes the hydrolysis of the compound, breaking it down into its constituent parts .
Transport and Distribution
Given its role as a substrate for β-galactosidase, it is likely that the compound is transported to areas of the cell where this enzyme is present .
Subcellular Localization
Given its role as a substrate for β-galactosidase, it is likely that the compound is localized to areas of the cell where this enzyme is present .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9+,10+,11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEGJDPERYLUSV-YOGPMPDXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B3114164.png)
![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)


![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)


![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

